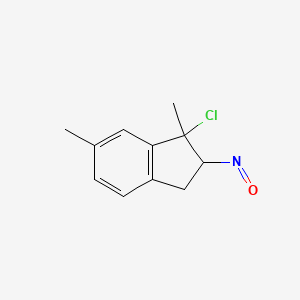
Diprop-2-en-1-yl 4,4'-(dimethylsilanediyl)dibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate is a chemical compound known for its unique structure and properties It is an organosilicon compound, which means it contains silicon atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4’-(dimethylsilanediyl)dibutanoic acid with diprop-2-en-1-yl alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.
Industrial Production Methods
In an industrial setting, the production of Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce silane compounds.
Scientific Research Applications
Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug delivery agent.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in targeted drug delivery and imaging.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate exerts its effects involves its interaction with molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various substrates, facilitating its incorporation into different chemical environments. This stability and reactivity make it an effective agent in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-(dimethylsilanediyl)dibenzoate
- (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate stands out due to its specific structural features, which confer unique reactivity and stability. Unlike some similar compounds, it can participate in a broader range of chemical reactions, making it more versatile for various applications.
Properties
CAS No. |
62277-69-4 |
|---|---|
Molecular Formula |
C16H28O4Si |
Molecular Weight |
312.48 g/mol |
IUPAC Name |
prop-2-enyl 4-[dimethyl-(4-oxo-4-prop-2-enoxybutyl)silyl]butanoate |
InChI |
InChI=1S/C16H28O4Si/c1-5-11-19-15(17)9-7-13-21(3,4)14-8-10-16(18)20-12-6-2/h5-6H,1-2,7-14H2,3-4H3 |
InChI Key |
WJMWEKKALIAUIP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC(=O)OCC=C)CCCC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-Butyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14536903.png)


![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)


![8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate](/img/structure/B14536943.png)
![[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536946.png)

![N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14536949.png)

![2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14536955.png)

![Benzene, [(1-bromo-2-phenylethenyl)sulfonyl]-](/img/structure/B14536960.png)
